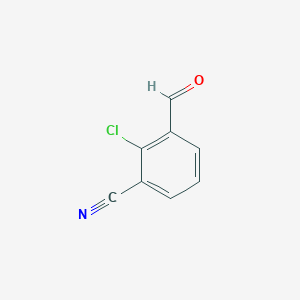

2-Chloro-3-cyanobenzaldehyde

Descripción

Contextualization within Halogenated Benzaldehydes and Cyanobenzaldehydes

Halogenated benzaldehydes are a class of aromatic compounds that have one or more hydrogen atoms on the benzene (B151609) ring replaced by halogen atoms. mdpi.comnih.gov This substitution significantly alters the electronic and steric properties of the molecule, influencing its reactivity and making these compounds valuable intermediates in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and dyes. mdpi.comnih.gov The introduction of a halogen atom can enhance the biological activity of a molecule by increasing its lipophilicity and metabolic stability. wisdomlib.org

Similarly, cyanobenzaldehydes, which feature a cyano (-C≡N) group, are important precursors in medicinal chemistry and materials science. wisdomlib.org The cyano group is a strong electron-withdrawing group that influences the reactivity of the aldehyde functional group and can be transformed into other functional groups, providing a versatile handle for synthetic chemists. smolecule.com For instance, 2-cyanobenzaldehyde (B126161) is a key starting material for the synthesis of various heterocyclic compounds, such as isoindolinones and phthalides, which exhibit a range of biological activities. researchgate.net

2-Chloro-3-cyanobenzaldehyde belongs to both of these important classes of compounds, possessing a chlorine atom at the 2-position and a cyano group at the 3-position of the benzaldehyde (B42025) ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable and specialized building block in organic synthesis. smolecule.com

Significance as a Multifunctional Aromatic Compound in Synthetic Chemistry

The true significance of this compound lies in its multifunctionality, which allows for a diverse range of chemical transformations. The aldehyde group can participate in a variety of reactions, including condensation reactions with amines to form imines, and can be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com The chloro and cyano groups are both electron-withdrawing, which activates the aromatic ring towards certain reactions and also provides sites for further functionalization.

The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. smolecule.com The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities. This versatility makes this compound a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. smolecule.com It has been identified as an intermediate in the preparation of certain heterocyclic compounds with potential therapeutic applications. google.com

Historical Overview of Research Trends Pertaining to this compound and Related Structures

Research into substituted benzaldehydes has a long and rich history, driven by their utility as versatile synthetic intermediates. Early research focused on understanding the fundamental reactivity of these compounds and developing methods for their synthesis. More recently, the focus has shifted towards the application of substituted benzaldehydes in the synthesis of complex target molecules with specific biological or material properties.

The development of new synthetic methodologies, such as one-pot tandem reactions and catalytic cross-coupling reactions, has further expanded the utility of these compounds. liberty.edurug.nlacs.org For example, research has explored the use of 2-cyanobenzaldehyde in multi-component reactions to generate diverse libraries of heterocyclic compounds for drug discovery. nih.govresearchgate.net

Studies on the influence of substituents on the reactivity and biological activity of benzaldehyde derivatives continue to be an active area of research. d-nb.infonih.gov The unique substitution pattern of this compound places it at the intersection of several important research trends, and it is likely to remain a valuable tool for synthetic chemists for the foreseeable future.

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol |

| CAS Number | 165187-24-6 |

| Appearance | Yellow crystalline solid |

Table 1: Key Chemical Properties of this compound smolecule.comchemicalbook.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGQIWGZGMFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474819 | |

| Record name | 2-Chloro-3-cyanobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165187-24-6 | |

| Record name | 2-Chloro-3-cyanobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Cyanobenzaldehyde

Established Synthetic Routes

Traditional methods for synthesizing 2-Chloro-3-cyanobenzaldehyde often rely on sequential functional group transformations of readily available precursors. These routes are well-documented and provide reliable access to the compound, albeit sometimes through multiple steps.

Halogenation and Cyano-Functionalization Strategies

The introduction of the chlorine and cyano groups onto the aromatic ring is a cornerstone of synthesizing this compound. These strategies typically begin with a benzaldehyde (B42025) or benzonitrile (B105546) derivative, followed by the sequential addition of the required functional groups.

One common approach is the direct chlorination of 3-cyanobenzaldehyde (B1676564). smolecule.com This electrophilic aromatic substitution introduces the chlorine atom at the position ortho to the formyl group and meta to the cyano group. The regioselectivity is guided by the directing effects of the existing substituents. Another pathway involves starting with a chlorinated precursor and subsequently introducing the cyano group, often through nucleophilic aromatic substitution or Sandmeyer-type reactions, although these are less direct for this specific isomer.

A notable method for ortho-chlorination utilizes N-chlorosuccinimide (NCS) as the chlorinating agent, catalyzed by a Lewis base like 1,4-Diazabicyclo[2.2.2]octane (DABCO). This system has been shown to be highly effective for the chlorination of substrates with electron-withdrawing groups, achieving high yields. smolecule.com The Lewis base activates the NCS, facilitating the regioselective delivery of the chlorine atom.

Table 1: Example of a Catalytic Chlorination Reaction

| Starting Material | Reagents | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Cyanobenzaldehyde | N-chlorosuccinimide (NCS) | DABCO | Dichloromethane (B109758) (DCM) | 98% (for analogous substrates) | smolecule.com |

Formylation Techniques

Formylation techniques are employed when the synthetic strategy involves adding the aldehyde group to a pre-functionalized benzene (B151609) ring, such as 2-chloro-3-cyanobenzonitrile. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. researchgate.net This reaction uses a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium species attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the desired aldehyde.

The synthesis of related 2-chloro-3-formylquinolines from N-arylacetamides via Vilsmeier-Haack cyclisation demonstrates the utility of this method in creating ortho-chloro-formyl structures. researchgate.net This process involves formylation followed by an intramolecular cyclization. For a non-cyclic product like this compound, the reaction would be performed on a suitable benzene derivative that does not undergo subsequent cyclization.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. tcichemicals.com While a direct one-pot MCR for this compound is not prominently documented, Ugi-type reactions can produce highly functionalized intermediates that could be converted to the target compound. smolecule.com

For instance, a four-component Ugi reaction (Ugi-4CR) involving an isocyanide, an amine, a carboxylic acid, and a carbonyl compound (like 2-cyanobenzaldehyde) can rapidly build molecular complexity. nih.govacs.org A hypothetical route could involve a suitably substituted set of reactants where the resulting Ugi adduct can be chemically manipulated through subsequent reactions to yield this compound. These reactions are valued for their atom economy and ability to generate diverse molecular scaffolds from simple building blocks. acs.org

Novel and Emerging Synthetic Pathways

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis, including that of this compound and related structures. These approaches prioritize milder reaction conditions, reduced waste, and the use of catalytic systems.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are being increasingly applied to the synthesis of aromatic aldehydes. rsc.org This includes the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts.

One promising green methodology is mechanochemistry, specifically ball milling. This solvent-free technique has been successfully used for three-component reactions to synthesize various heterocyclic compounds from aromatic aldehydes, malononitrile, and other active methylene (B1212753) compounds. rsc.org The reaction is often facilitated by a mild, solid-state basic organocatalyst like potassium phthalimide (B116566) (POPI), proceeding efficiently at ambient temperature. rsc.org This approach significantly reduces solvent waste and can lead to higher yields and shorter reaction times compared to conventional methods.

Another green approach involves the use of deep eutectic solvents (DES), which are biodegradable and low-cost reaction media. rsc.org These solvents can also act as catalysts, promoting reactions under mild conditions. The synthesis of thioamides from various aldehydes has been demonstrated in a choline (B1196258) chloride:urea DES, showcasing the potential of this system for a range of reactions involving aldehyde precursors. rsc.org

Table 2: Overview of Green Synthesis Techniques for Aldehyde-Derived Compounds

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free, mild temperature, often uses organocatalysts. | Synthesis of 2-amino-3-cyano-4H-pyrans from aldehydes. | rsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, can act as both solvent and catalyst. | Synthesis of thioamides from aldehydes and amines. | rsc.org |

| Solid-Phase Resin Catalysis | Recyclable catalyst, easy product separation. | Synthesis of chalcones from aldehydes and acetophenones. | researchgate.net |

Catalytic Synthesis Protocols

The development of advanced catalytic systems offers enhanced efficiency, selectivity, and milder reaction conditions for synthesizing complex organic molecules. Both organocatalysis and metal-based catalysis have been explored for reactions involving precursors to this compound.

Organocatalysis, which uses small organic molecules as catalysts, has been employed in asymmetric reactions starting from 2-cyanobenzaldehyde (B126161) to produce chiral isoindolinones. mdpi.comresearchgate.net These cascade reactions highlight the dual reactivity of the aldehyde and cyano groups, which can be selectively activated by the catalyst.

In the realm of metal-based catalysis, novel magnetic nanocatalysts are emerging as highly efficient and recyclable options. For example, a magnetic FSM-16 supported ionic liquid/palladium complex has been developed for the synthesis of pyrano[3,2-c]chromenes via a multicomponent reaction of 4-hydroxycoumarin, malononitrile, and various aldehydes. rsc.org The catalyst's magnetic nature allows for easy separation from the reaction mixture and reuse over multiple cycles without significant loss of activity, embodying principles of sustainable chemistry. rsc.org

Organocatalytic Methods

Organocatalysis offers a metal-free approach to chemical synthesis. In the context of producing this compound, direct and regioselective chlorination can be achieved using organocatalysts. One such method involves the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst. smolecule.com DABCO is a well-established organocatalyst used in various transformations, including Knoevenagel condensations and cascade cyclizations. researchgate.netnih.gov In a potential synthetic route, DABCO could catalyze the direct chlorination of 3-cyanobenzaldehyde at the ortho position using a suitable chlorine source like N-chlorosuccinimide (NCS). The catalyst activates the substrate, facilitating the regioselective electrophilic substitution.

Metal-Catalyzed Transformations

Metal-catalyzed reactions are fundamental in constructing complex aromatic compounds. A plausible route for synthesizing this compound begins with 2-chloro-3-cyanotoluene. A patented method describes the conversion of this starting material to 2-chloro-3-cyano-benzal bromide. This transformation is achieved via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azoisobutyronitrile (AIBN), often under UV irradiation. The resulting benzal bromide is then treated with silver nitrate (B79036) in an ethanol (B145695) solution to yield the final aldehyde product with high purity (>95%). smolecule.com

Another prominent metal-catalyzed approach is the palladium-catalyzed formylation of an aryl halide. In an industrial setting, this compound can be produced through the palladium-catalyzed coupling of a di-halogenated precursor, such as 1,2-dichloro-3-cyanobenzene or 2-bromo-1-chloro-3-cyanobenzene, with a formylating agent. These cross-coupling reactions, which are foundational in modern organic synthesis, utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent to achieve the desired transformation. chemicalbook.com

Furthermore, multi-step syntheses starting from more accessible materials are common. For example, a general strategy for producing substituted cyanobenzaldehydes involves starting with a substituted benzoic acid. google.com An analogous route for this compound could start from 2-chloro-3-methylbenzoic acid. The process would involve:

Amidation: Conversion of the carboxylic acid to an amide.

Dehydration: Treatment of the amide with a dehydrating agent like thionyl chloride to form the nitrile (2-chloro-3-cyanotoluene). google.com

Benzylic Bromination: Radical bromination of the methyl group using NBS, similar to the method described earlier. google.com

Hydrolysis: Conversion of the resulting benzyl (B1604629) bromide to the aldehyde. This step must be performed under controlled conditions, for instance using a weak base or DMSO, to prevent the hydrolysis of the nitrile group. google.com

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and efficient alternative to traditional chemical oxidation, as it uses electrons as a "mass-free" reagent, often avoiding the need for stoichiometric chemical oxidants. researchgate.net The synthesis of aromatic aldehydes via the electrochemical oxidation of the corresponding methylarenes is a well-established industrial process for certain compounds and a viable laboratory method for others, particularly those with electron-withdrawing groups. researchgate.netnih.gov

A potential electrochemical synthesis of this compound would involve the oxidation of 2-chloro-3-cyanotoluene. Given the presence of electron-withdrawing chloro and cyano groups, this substrate is a candidate for direct electrochemical oxidation. researchgate.net The reaction would be carried out in an electrochemical cell, potentially an undivided one, using inert electrodes like graphite (B72142) or platinum. The process involves the controlled application of an electric current to mediate the oxidation of the methyl group to an aldehyde. The reaction can be performed in a suitable solvent mixture, such as 2,2,2-trifluoroethanol (B45653) (TFE), which aids in the synthesis of aldehydes from electron-deficient methylarenes. researchgate.net This method avoids the use of heavy metal oxidants and can offer high selectivity. nih.gov

Methodological Advancements in Yield and Purity Optimization

Optimizing synthetic methods to maximize yield and ensure high purity is critical for both laboratory-scale research and industrial production. This involves fine-tuning reaction conditions and employing effective purification strategies.

Reaction Condition Optimization (Temperature, Solvent, Concentration)

The efficiency of a synthetic route is highly dependent on reaction parameters such as temperature, solvent, and the concentration of reactants and catalysts.

Temperature: Reaction temperature can significantly impact both reaction rate and selectivity. For instance, in the dehydration of an amide to a nitrile using thionyl chloride, a key step in some multi-step syntheses, increasing the temperature from 60°C to 80°C can reduce the required reaction time from 2 hours to 30 minutes, thereby improving throughput while maintaining a high yield (89-97%). google.com Conversely, some oxidation reactions are performed at room temperature to maintain high selectivity and prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. rasayanjournal.co.in

Solvent: The choice of solvent is crucial as it affects solubility, reaction rates, and sometimes the reaction pathway itself. In the oxidation of benzyl alcohols to benzaldehydes using a Pd/Al-PILC catalyst, acetonitrile (B52724) was found to be a superior solvent, yielding 82% of the product, compared to methanol (B129727) (26%), ethyl acetate (B1210297) (20%), or acetone (B3395972) (18%). kmutnb.ac.th

Concentration/Catalyst Loading: The amount of catalyst used is a key factor to optimize, balancing reaction speed and cost. In the aforementioned Pd/Al-PILC catalyzed oxidation, it was found that a 50% weight of catalyst relative to the starting alcohol provided a high yield (82%) in 3 hours. Reducing the catalyst amount to 30% or 10% significantly dropped the yield to 59% and 29%, respectively, demonstrating a clear dependence on catalyst concentration. kmutnb.ac.th

The following table illustrates the optimization of various parameters for related benzaldehyde syntheses, providing a model for how the synthesis of this compound could be optimized.

| Reaction Type | Parameter Optimized | Conditions Tested | Optimal Condition | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Amide Dehydration | Temperature/Time | 60°C for 2h vs. 80°C for 0.5h | 80°C for 0.5h | Yield maintained at 89% with significantly shorter reaction time. | google.com |

| Catalytic Oxidation | Solvent | Acetonitrile, Methanol, Ethyl Acetate, Acetone | Acetonitrile | 82% yield in Acetonitrile vs. ≤26% in other solvents. | kmutnb.ac.th |

| Catalytic Oxidation | Catalyst Loading | 10%, 30%, 50% (wt% vs. substrate) | 50 wt% | Yield increased from 29% to 82% with higher catalyst loading. | kmutnb.ac.th |

| Catalytic Oxidation | Reaction Time | 1h, 2h, 3h, 24h (at reflux) | 3h | Yield plateaus after 3h (82%), with only a slight increase to 88% at 24h. | kmutnb.ac.th |

Purification Techniques for Enhanced Product Quality

Achieving high purity is essential for the use of this compound as an intermediate in pharmaceuticals and other fine chemicals. Several techniques are employed to purify the crude product.

Extraction and Washing: A common initial purification step involves dissolving the crude product in an organic solvent like dichloromethane or ethyl acetate. This solution is then washed sequentially with an aqueous basic solution (e.g., dilute sodium hydroxide) to remove acidic impurities, followed by water and brine to remove residual salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal: After drying, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting residue can be further dried under high vacuum to remove any remaining volatile components.

Crystallization/Recrystallization: This is a powerful technique for achieving high purity. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Solvents reported for the purification of related benzaldehydes include ethanol/dichloromethane mixtures, cyclohexane, and water. smolecule.combibliotekanauki.pl

Column Chromatography: For separating mixtures that are difficult to crystallize, silica (B1680970) gel column chromatography is frequently used. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. A common eluent for compounds of this type is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve optimal separation. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Different synthetic methodologies for this compound offer varying advantages in terms of efficiency, selectivity, cost, and environmental impact.

Organocatalytic Methods: These methods are advantageous as they avoid the use of potentially toxic and expensive heavy metals. A DABCO-catalyzed chlorination, for example, would offer a direct route with a simple, recyclable catalyst. However, achieving high regioselectivity (chlorination at the C-2 position) can be challenging and may lead to isomeric byproducts, potentially lowering the isolated yield of the desired product.

Metal-Catalyzed Transformations: These routes are often highly efficient and selective. The palladium-catalyzed formylation of an aryl halide is a powerful industrial method, but it may require expensive catalysts and ligands. The multi-step synthesis starting from 2-chloro-3-methyltoluene is robust and can produce high-purity material (>95%), but it involves multiple steps and the use of radical initiators and a silver salt, which adds to the cost and waste generation. smolecule.com The use of highly toxic cyanides can be avoided in routes that build the nitrile functionality from an amide, which is a significant green chemistry advantage. google.com

Electrochemical Synthesis: This approach is highly appealing from a green chemistry perspective, as it minimizes reagent-based waste. The electrochemical oxidation of 2-chloro-3-cyanotoluene could be highly selective for the aldehyde, preventing over-oxidation to the carboxylic acid. nih.gov The efficiency can be high, but the method may require specialized equipment and optimization of parameters like current density, electrode materials, and electrolyte.

The following table provides a comparative overview of the potential synthetic routes.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Organocatalytic Chlorination | 3-Cyanobenzaldehyde | NCS, DABCO (cat.) | Organic solvent, mild temp. | Metal-free, direct route. | Potential for low regioselectivity, formation of isomers. |

| Metal-Catalyzed Oxidation | 2-Chloro-3-cyanotoluene | NBS, AIBN, Silver Nitrate | UV irradiation, then hydrolysis. | High purity (>95%) reported for analogous systems. smolecule.com | Multi-step, uses a radical initiator and a stoichiometric silver salt. |

| Metal-Catalyzed Formylation | e.g., 2-Bromo-1-chloro-3-cyanobenzene | Pd catalyst, ligand, base, formylating agent | Elevated temperature. | High efficiency, suitable for industrial scale. | Requires expensive catalyst/ligand, potentially hazardous reagents. |

| Electrochemical Oxidation | 2-Chloro-3-cyanotoluene | Electrolyte, inert electrodes | Constant current, specific solvent (e.g., TFE). | Green (avoids chemical oxidants), high selectivity. researchgate.netnih.gov | Requires specialized equipment, optimization of electrochemical parameters. |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Cyanobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2-Chloro-3-cyanobenzaldehyde. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and it can participate in various condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing nature of the chloro and cyano groups in this compound enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

Examples of Nucleophilic Addition Reactions:

Grignard and Organolithium Reagents: These strong carbon nucleophiles are expected to react readily with this compound to form secondary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(2-chloro-3-cyanophenyl)ethanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, to the carbonyl group results in the formation of a cyanohydrin, 2-(2-chloro-3-cyanophenyl)-2-hydroxyacetonitrile. openstax.orglibretexts.orglibretexts.orgyoutube.comyoutube.com This reaction is reversible, but the equilibrium generally favors the product. openstax.org

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are crucial for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. This compound, with its activated aldehyde group, is an excellent substrate for this transformation.

The mechanism typically begins with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product.

Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate (B8463686) | DABCO | [HyEtPy]Cl/H₂O | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 95 | rsc.org |

| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 99 | rsc.org |

| 4-Cyanobenzaldehyde | Ethyl cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | Ethyl 2-cyano-3-(4-cyanophenyl)acrylate | 98 | rsc.org |

| Benzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH | 2-Benzylidenemalononitrile | 92 | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/CH₃OH | 2-(4-Chlorobenzylidene)malononitrile | 94 | nih.gov |

This table presents data for analogous aromatic aldehydes to illustrate the general conditions and high yields achievable in Knoevenagel condensations.

In an aldol (B89426) condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. While this compound itself cannot form an enolate as it lacks α-hydrogens, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. The presence of the electron-withdrawing groups on the aromatic ring of this compound would favor the initial nucleophilic attack by the enolate.

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can oxidize the aldehyde group to a carboxylic acid, yielding 2-chloro-3-cyanobenzoic acid.

Reduction:

To Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-3-cyanophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

To Amine: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the cyano group. However, under controlled conditions, it is possible to achieve selective reduction. For instance, the reduction of nitriles to primary amines is a common transformation using LiAlH₄. nih.govic.ac.uk

Reactions Involving the Cyano Group

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis.

Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. lumenlearning.comkhanacademy.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid (2-chloro-3-formylbenzoic acid) and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions will yield a carboxylate salt (sodium 2-chloro-3-formylbenzoate) and ammonia (B1221849).

The presence of the adjacent chloro and aldehyde groups can influence the rate and conditions required for the hydrolysis of the cyano group in this compound.

Nitrile Hydrolysis and Derivatives

The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide, depending on the reaction conditions. This transformation is a fundamental process in organic chemistry for converting nitriles into other valuable functional groups. youtube.com

Under acidic conditions, the reaction is typically performed by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves two main stages. First, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. A series of proton transfers leads to the formation of an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Deprotonation: A proton is lost from the oxygen atom to form a tautomer of an amide (an imidic acid).

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Amide Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.

In basic hydrolysis, the nitrile is heated with a strong base like sodium hydroxide. The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide tautomer, which can either be isolated under mild conditions or further hydrolyzed to a carboxylate salt under more vigorous conditions. youtube.com Acidification of the salt in a final workup step yields the carboxylic acid.

| Reaction | Reagents & Conditions | Product |

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), Heat | 2-Chloro-3-carboxybenzaldehyde |

| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 2-Chloro-3-carboxybenzaldehyde |

| Partial Hydrolysis | H₂O₂, base (e.g., K₂CO₃), DMSO | 2-Chloro-3-carbamoylbenzaldehyde |

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org While the nitrile or aldehyde group in this compound could theoretically participate as a 2π component in cycloadditions, such as [3+2] dipolar cycloadditions or hetero-Diels-Alder reactions, this reaction pathway is not extensively documented for this specific substrate. However, related reactions with similar structures suggest possibilities. For instance, the reaction of heterocyclic azides with 2-cyanoacetamidines proceeds via a cycloaddition mechanism. beilstein-journals.org This indicates that under appropriate conditions with a suitable 1,3-dipole, the nitrile group of this compound could potentially undergo similar transformations to form heterocyclic rings like triazoles.

Reductive Transformations of the Nitrile

The nitrile group is readily reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. chemistrysteps.comdoubtnut.com

The mechanism proceeds in two stages. The first hydride attack on the nitrile carbon forms an imine anion intermediate. A second hydride ion then attacks the imine carbon, leading to a dianion which, upon aqueous or acidic workup, is protonated to yield the primary amine. chemistrysteps.comlibretexts.org It is important to note that LiAlH₄ is a strong, non-selective reducing agent and will also reduce the aldehyde group of this compound to a primary alcohol. Therefore, the reaction yields 2-chloro-3-(aminomethyl)benzyl alcohol.

| Transformation | Reagent | Initial Product | Final Product (after workup) |

| Nitrile & Aldehyde Reduction | LiAlH₄ in THF or Et₂O | Organometallic complex | 2-Chloro-3-(aminomethyl)benzyl alcohol |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, High P | Imine intermediate | 2-Chloro-3-(aminomethyl)benzyl alcohol |

Reactions Involving the Chlorine Atom

The chlorine atom on the aromatic ring is activated towards nucleophilic substitution and is a suitable handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is rendered electron-deficient by the strong electron-withdrawing effects of the ortho-cyano group and the meta-aldehyde group. This electronic arrangement activates the chlorine atom for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion.

The SNAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, particularly the ortho-cyano group.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

A wide range of nucleophiles can be employed, leading to a variety of substituted products. For example, reaction with amines (e.g., ammonia, primary or secondary amines) yields substituted anilines, while alkoxides (e.g., sodium methoxide) produce aryl ethers, and thiolates (e.g., sodium thiophenoxide) give thioethers. nih.govresearchgate.net The reaction of a related compound, 2-chloroquinoline-3-carbaldehyde, with sodium azide to form a tetrazole derivative proceeds via an SNAr mechanism, highlighting the utility of this reaction. rsc.org

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | 2-Amino-3-cyanobenzaldehyde derivative |

| Alkoxide | NaOR | 2-Alkoxy-3-cyanobenzaldehyde derivative |

| Thiolate | NaSR | 2-(Alkylthio)-3-cyanobenzaldehyde derivative |

| Azide | NaN₃ | 2-Azido-3-cyanobenzaldehyde |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine atom of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netresearchgate.net The reaction is a cornerstone of modern organic synthesis for constructing biaryl compounds. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. arkat-usa.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. researchgate.net The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the alkyne is deprotonated by the base and forms a copper(I) acetylide, which then undergoes transmetalation to the palladium complex. Reductive elimination furnishes the aryl-alkyne product. organic-synthesis.comyoutube.com

| Reaction | Coupling Partner | Catalyst (Typical) | Base (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 2-Aryl-3-cyanobenzaldehyde |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 2-(Alkynyl)-3-cyanobenzaldehyde |

Cascade and Multicomponent Reactions Initiated by this compound

The multiple reactive sites on this compound make it an ideal starting material for cascade and multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures in a single synthetic operation. These reactions often begin with a transformation involving the highly reactive aldehyde group.

Synthesis of Isoindolinones: 2-Cyanobenzaldehydes are well-known precursors for the synthesis of isoindolinones. chemistrysteps.comgoogle.comresearchgate.net In a typical cascade, a nucleophile adds to the aldehyde carbonyl. The resulting alkoxide intermediate then undergoes an intramolecular cyclization by attacking the ortho-cyano group. A subsequent rearrangement (Dimroth rearrangement) yields the stable isoindolinone ring system. libretexts.org This strategy allows for the introduction of a variety of substituents at the 3-position of the isoindolinone core, depending on the initial nucleophile used.

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate (B1210297). rsc.org The use of this compound in this reaction leads to the formation of 4-(2-chloro-3-cyanophenyl)-1,4-dihydropyridine derivatives, which are compounds of significant interest in medicinal chemistry. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration affords the dihydropyridine product.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. youtube.comwikipedia.org The reaction typically involves an aldehyde or ketone, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. When this compound is used, it first undergoes a Knoevenagel condensation with the active methylene compound. Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring.

| Reaction Type | Key Reagents | Heterocyclic Product |

| Isoindolinone Synthesis | Primary amines, Grignard reagents, active methylene compounds | 3-Substituted Isoindolin-1-ones |

| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonium acetate | 4-(2-Chloro-3-cyanophenyl)-1,4-dihydropyridines |

| Gewald Synthesis | Active methylene nitrile, Elemental sulfur, Base | 2-Amino-3-carbonyl-4-(2-chloro-3-cyanophenyl)thiophenes |

Divergent Synthetic Pathways to Heterocyclic Scaffolds

The strategic placement of the aldehyde, cyano, and chloro functionalities on the benzaldehyde scaffold provides a versatile platform for the synthesis of a variety of heterocyclic systems. By carefully selecting reaction partners and conditions, this compound can be guided through divergent pathways to yield different heterocyclic cores.

One major pathway involves the initial reaction at the aldehyde group, followed by an intramolecular cyclization involving the cyano group. For instance, in reactions analogous to those of 2-cyanobenzaldehyde (B126161), condensation with primary amines could lead to the formation of an intermediate Schiff base. Subsequent intramolecular attack of a nucleophile (potentially from a side chain on the amine) onto the cyano group would lead to the formation of fused nitrogen-containing heterocycles.

Another divergent route could exploit the reactivity of the chloro substituent. Nucleophilic aromatic substitution of the chlorine atom by a suitable binucleophile, followed by intramolecular condensation with the aldehyde or cyano group, can lead to the formation of various fused ring systems. For example, reaction with a compound containing both a thiol and an amino group could lead to the formation of thiazine or other related sulfur and nitrogen-containing heterocycles.

The following table summarizes potential divergent pathways for the synthesis of heterocyclic scaffolds from this compound based on the reactivity of analogous compounds.

| Reactant(s) | Proposed Heterocyclic Scaffold | Key Reaction Steps |

| Primary amines with a pendant nucleophile | Fused pyrimidine or pyridine derivatives | 1. Schiff base formation. 2. Intramolecular cyclization. |

| Hydrazine derivatives | Fused pyridazine or pyrazole derivatives | 1. Condensation to form hydrazone. 2. Intramolecular cyclization. |

| Active methylene compounds | Fused pyridine or quinoline derivatives | 1. Knoevenagel condensation. 2. Intramolecular cyclization. |

| Binucleophiles (e.g., amino thiols) | Fused thiazine or diazepine derivatives | 1. Nucleophilic aromatic substitution of chlorine. 2. Intramolecular condensation. |

Tandem and Domino Reactions

The multifunctional nature of this compound makes it an ideal substrate for tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These processes are highly efficient and contribute to the principles of green chemistry by reducing waste and saving resources.

A potential domino reaction involving this compound could be initiated by a multicomponent reaction. For instance, a reaction with an active methylene compound and a nitrogen source, such as ammonia or an amine, could proceed through a series of sequential steps. The reaction could start with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amine to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization involving the cyano group and the newly introduced amino group, followed by tautomerization, would lead to a complex heterocyclic system.

Another plausible tandem sequence could involve an initial nucleophilic substitution of the chlorine atom, which then triggers an intramolecular cyclization. For example, reaction with a 1,3-dicarbonyl compound in the presence of a base could lead to the formation of a C-C bond at the 2-position. The newly introduced functionality could then participate in an intramolecular aldol-type condensation with the aldehyde group, leading to the formation of a fused carbocyclic ring.

The following table outlines hypothetical tandem and domino reactions involving this compound.

| Reaction Type | Reactants | Proposed Product |

| Multicomponent Domino Reaction | Active methylene compound, Ammonia/Amine | Highly substituted fused pyridine derivatives |

| Tandem Nucleophilic Substitution/Cyclization | 1,3-Dicarbonyl compound, Base | Fused carbocyclic benzonitrile (B105546) derivatives |

| Tandem Condensation/Intramolecular Cycloaddition | Dienophile, Heat | Fused polycyclic systems |

Mechanistic Investigations

Detailed mechanistic investigations on the reactions of this compound are not widely reported. However, understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. The following subsections discuss potential mechanistic aspects based on general principles of organic chemistry and studies on related compounds.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the stepwise transformation of reactants to products. In the context of reactions involving this compound, several types of intermediates can be postulated.

In reactions leading to fused nitrogen heterocycles, Schiff bases and enamines are likely key intermediates. For example, the reaction with a primary amine would initially form a Schiff base. If the amine contains an α-methylene group, this can tautomerize to the corresponding enamine. This enamine intermediate is nucleophilic at the carbon atom and can undergo intramolecular attack on the electrophilic cyano group to form a six-membered ring.

In nucleophilic aromatic substitution reactions, Meisenheimer complexes are the characteristic intermediates. The attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the chlorine atom would lead to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. Subsequent departure of the chloride ion would restore the aromaticity and yield the substituted product.

The trapping of these proposed intermediates through spectroscopic methods (e.g., NMR at low temperature) or by chemical means would provide strong evidence for the proposed reaction pathways.

Transition State Analysis

Transition state analysis provides insights into the energy barriers of a reaction and helps to explain the observed selectivity. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) could be employed to model the transition states of various possible reaction pathways.

For intramolecular cyclization steps, the geometry of the transition state would be crucial in determining the feasibility and the stereochemical outcome of the reaction. For example, in the formation of a six-membered ring through the attack of an enamine on the cyano group, a chair-like transition state is expected to be favored. The substituents on the reacting partners would adopt positions that minimize steric interactions in this transition state.

In domino reactions, the relative energies of the transition states for the competing pathways would determine the final product distribution. For instance, in a multicomponent reaction, the transition state for the Knoevenagel condensation would compete with that of the Michael addition. Understanding these energy differences would allow for the rational design of reaction conditions to favor a specific outcome.

Stereochemical Control in Reactions

When this compound reacts with chiral molecules or in the presence of a chiral catalyst, the formation of stereoisomers is possible. Achieving stereochemical control is a significant challenge and a primary goal in modern organic synthesis.

In reactions involving the aldehyde group, such as nucleophilic additions or aldol-type reactions, the facial selectivity of the attack on the carbonyl group is a key determinant of the stereochemical outcome. The use of chiral auxiliaries, catalysts, or reagents can induce a preference for attack from one of the two prochiral faces of the aldehyde, leading to the enantioselective or diastereoselective formation of a new stereocenter.

For intramolecular cyclization reactions that create new stereocenters, the stereochemistry of the starting materials and the conformational preferences of the transition states will dictate the stereochemical outcome of the product. For example, if a chiral amine is used in a reaction leading to a fused heterocycle, the chirality of the amine can direct the formation of a specific diastereomer.

Derivatization of 2 Chloro 3 Cyanobenzaldehyde for Advanced Chemical Synthesis

Synthesis of Heterocyclic Compounds

The ortho-positioning of the aldehyde and cyano groups in 2-Chloro-3-cyanobenzaldehyde is pivotal for its utility in domino or cascade reactions, enabling the efficient assembly of various heterocyclic cores.

Ortho-cyanobenzaldehydes are well-established precursors for the synthesis of isoindolinones and phthalides, which are core structures in many natural products and pharmacologically active compounds. The reaction typically proceeds through an initial nucleophilic attack on the aldehyde, followed by an intramolecular cyclization where the nitrile group is attacked. While specific literature examples detailing the use of the 2-chloro-3-cyano substituted variant are not prevalent, its functional group arrangement makes it an analogous substrate for these transformations. The presence of the electron-withdrawing chloro group can influence the reactivity of the aromatic ring and the electrophilicity of the carbonyl carbon, potentially modulating reaction conditions and yields compared to its non-chlorinated parent compound.

This compound serves as a key starting material for the synthesis of complex nitrogen-containing heterocycles. A notable example is the synthesis of the anticancer small molecule MMRi62. In this multi-component reaction, this compound is reacted with 2-aminopyridine (B139424) and 8-hydroxyquinoline. The reaction, conducted in refluxing ethanol (B145695), yields a quinolinol derivative that has demonstrated efficacy against melanoma cells resistant to BRAF inhibitors guidechem.com. This synthesis highlights the compound's ability to participate in complex cascade reactions to form medicinally relevant scaffolds. Another patent describes the use of this compound as an intermediate in the preparation of azetidine (B1206935) derivatives buyersguidechem.com.

| Reactants | Conditions | Product | Reference |

| This compound, 2-aminopyridine, 8-hydroxyquinoline | Absolute Ethanol, 90 °C, 24h | MMRi62 (a quinolinol derivative) | guidechem.com |

The reactivity of this compound has been harnessed to create fused heterocyclic systems. One documented pathway involves its reaction with methyl mercaptoacetate (B1236969) in the presence of a base like sodium hydride. This process leads to the formation of 3-Amino-benzothiophene-2-carboxylic acid esters berrchem.com. This transformation is significant as the benzothiophene (B83047) core is a privileged scaffold in medicinal chemistry. The reaction demonstrates a cascade process where both the cyano and chloro groups are ultimately involved in the formation of the new fused ring system.

| Reactant A | Reactant B | Key Intermediate/Product | Significance | Reference |

| This compound | Methyl mercaptoacetate | 3-Aminobenzothiophene-2-carboxylic acid ester | Formation of a fused benzothiophene ring system | berrchem.com |

Preparation of Advanced Organic Intermediates

Beyond the direct synthesis of heterocycles, this compound is a crucial starting material for multi-step syntheses of complex organic intermediates. A prominent example is its use in the Hantzsch dihydropyridine (B1217469) synthesis. Patents describe the preparation of rac-isopropyl 2-methoxyethyl 4-(2-chloro-3-cyanophenyl)-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylate buyersguidechem.comglobalchemmall.comstudy.com. In this reaction, the aldehyde group of this compound condenses with two equivalents of a β-ketoester and an ammonia (B1221849) source to build the dihydropyridine ring. The resulting molecule is a highly functionalized and complex intermediate, primed for further chemical modification or for direct use as a biologically active compound.

Synthesis of Biologically Active Scaffolds and Lead Compounds

The derivatization of this compound has directly led to the synthesis of molecules with significant biological potential, positioning it as a valuable building block for generating lead compounds in drug discovery.

Anticancer Agents: As previously mentioned, the quinolinol derivative MMRi62, synthesized from this compound, exhibits potent antiproliferative activity in melanoma cell lines, targeting multiple pathways to induce cell death guidechem.com.

1,4-Dihydropyridine Scaffolds: The 4-(2-chloro-3-cyanophenyl)-1,4-dihydropyridine derivatives are structurally related to a class of drugs known as calcium channel blockers, which are widely used to treat hypertension and other cardiovascular conditions. The specific synthesized compound is a novel, complex member of this class buyersguidechem.comglobalchemmall.comstudy.com.

Cognitive and Neurological Agents: The benzothiophene derivatives synthesized from this compound are described in a patent for the preparation of medicaments aimed at treating diseases and improving cognitive functions such as concentration, learning, and memory berrchem.com.

CCR6 Antagonists: The 2-chloro-3-cyanophenyl moiety has been incorporated into quinoline-based structures designed as antagonists for the CCR6 receptor, which is implicated in inflammatory diseases.

Applications in Medicinal Chemistry and Agrochemical Synthesis

The utility of this compound is firmly established in the field of medicinal chemistry. Its role as a versatile precursor allows for the creation of a diverse range of heterocyclic scaffolds that are central to the development of new therapeutic agents. The examples cited demonstrate its application in generating compounds for oncology, cardiovascular disease, neurology, and inflammatory disorders guidechem.comberrchem.combuyersguidechem.com. The substitution pattern of the starting material allows for fine-tuning of the steric and electronic properties of the final products, which is a critical aspect of modern drug design.

Design and Synthesis of Potential Pharmaceutical Agents

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of heterocyclic compounds, a class of molecules frequently found in the core structures of many pharmaceutical drugs. The aldehyde group can readily participate in condensation and cyclization reactions, while the nitrile and chloro groups can be either retained for their electronic properties or transformed into other functional groups to modulate the biological activity of the resulting molecules.

A notable example of the derivatization of this compound for pharmaceutical applications is in the synthesis of dihydropyridine derivatives. Dihydropyridines are a well-established class of calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. wikipedia.org The synthesis of a specific dihydropyridine, isopropyl (2-methoxyethyl)-4-(2-chloro-3-cyanophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, utilizes this compound as a key starting material. chemicalbook.comgoogle.com This reaction is a variation of the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or its equivalent. wikipedia.orgacs.orgorganic-chemistry.org

Table 1: Key Reactants in the Hantzsch Synthesis of a Dihydropyridine Derivative

| Reactant | Role |

| This compound | Aldehyde component, provides the C4-aryl substituent |

| Isopropyl acetoacetate | β-ketoester component |

| Methyl 3-aminocrotonate | Enamine (nitrogen and β-dicarbonyl source) |

This synthetic strategy highlights the utility of this compound as a versatile building block for creating complex, biologically active molecules. The ability to introduce the 2-chloro-3-cyanophenyl moiety into the dihydropyridine scaffold opens up avenues for the development of new calcium channel blockers with potentially improved therapeutic properties.

Development of Agrochemical Precursors

The diverse reactivity of this compound also extends to the synthesis of precursors for agrochemicals, including herbicides, insecticides, and fungicides. The combination of the chloro and cyano functional groups on the aromatic ring is a common feature in many active agrochemical ingredients, as these groups can enhance the efficacy and selectivity of the compounds. nih.gov

While direct examples of the synthesis of commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in known agrochemicals, and its reactivity profile makes it a plausible precursor. For instance, benzonitrile (B105546) derivatives are known intermediates in the production of various pesticides. The aldehyde functional group of this compound can be readily converted into other functionalities, such as an oxime or a hydrazone, which are common toxophores in insecticides and fungicides.

Furthermore, the 2-chloro-3-cyanophenyl moiety itself is a key component of certain agrochemicals. For example, the pyrethroid insecticide cyhalothrin (B162358) contains a 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate ester linked to an alpha-cyano-3-phenoxybenzyl alcohol. While the synthesis of cyhalothrin does not directly start from this compound, the presence of a chlorinated and functionalized phenyl ring highlights the importance of such structures in insecticide design.

A plausible synthetic route for an agrochemical precursor from this compound could involve a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) derivative. This reaction would extend the carbon chain and introduce additional functional groups that could be further modified to create a molecule with desired pesticidal activity. For example, 2-cyanoacrylates, which can be synthesized from aldehydes, have been investigated as a novel class of herbicides. acs.org

Table 2: Potential Derivatization Reactions of this compound for Agrochemical Precursors

| Reaction Type | Reagent(s) | Potential Product Class | Potential Agrochemical Application |

| Knoevenagel Condensation | Malononitrile, Cyanoacetates | Substituted Acrylonitriles | Herbicides, Fungicides |

| Wittig Reaction | Phosphonium ylides | Substituted Styrenes | Insecticides, Fungicides |

| Reductive Amination | Amines, Reducing agent | Substituted Benzylamines | Fungicides, Herbicides |

| Oxime/Hydrazone Formation | Hydroxylamine, Hydrazines | Oximes, Hydrazones | Insecticides, Fungicides |

The derivatization of this compound offers a promising avenue for the discovery and development of new agrochemical precursors. The ability to readily modify the aldehyde and leverage the existing chloro and cyano groups provides a powerful tool for synthetic chemists to create novel and effective crop protection agents. Further research into the reaction pathways and biological activities of derivatives of this versatile compound is warranted.

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete assignment of all protons and carbons can be achieved. Due to the limited availability of experimental spectra in public databases, the following analyses are based on computational predictions, which have been shown to provide high accuracy for organic molecules. Density Functional Theory (DFT) calculations, for instance, can predict chemical shifts with a mean absolute error of less than 0.2 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR nih.gov.

The ¹H NMR spectrum of 2-Chloro-3-cyanobenzaldehyde is expected to feature signals corresponding to the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet far downfield, generally in the range of 9.5-10.5 ppm.

The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) constitute an AMX spin system, leading to distinct splitting patterns.

H-6 : This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical coupling constant ~7-8 Hz) and H-4 (⁴J, typical coupling constant ~1-2 Hz).

H-4 : This proton is ortho to the chloro group and will also appear as a doublet of doublets (dd) due to coupling with H-5 (³J, ~7-8 Hz) and H-6 (⁴J, ~1-2 Hz).

H-5 : This proton is coupled to both H-4 and H-6 and is expected to appear as a triplet or, more precisely, a triplet of doublets that resolves into a triplet if the coupling constants are similar.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | ~10.3 | Singlet (s) | - |

| H-6 | ~8.1 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 8.0, ⁴JH6-H4 ≈ 1.5 |

| H-4 | ~7.9 | Doublet of Doublets (dd) | ³JH4-H5 ≈ 7.8, ⁴JH4-H6 ≈ 1.5 |

| H-5 | ~7.6 | Triplet (t) | ³JH5-H6 ≈ 8.0, ³JH5-H4 ≈ 7.8 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Aldehyde Carbon (C=O) : This carbon is highly deshielded and appears significantly downfield, typically above 185 ppm.

Nitrile Carbon (C≡N) : The nitrile carbon signal is found in the range of 115-125 ppm.

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the substituents (C-1, C-2, C-3) can be identified based on their characteristic shifts and lack of a directly attached proton in a DEPT experiment. The remaining carbons (C-4, C-5, C-6) will show signals in the typical aromatic region (120-140 ppm). The carbon attached to the chlorine atom (C-2) will be shifted downfield due to the inductive effect of the halogen.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188.0 |

| C-2 (C-Cl) | ~138.5 |

| C-6 | ~136.0 |

| C-1 | ~135.0 |

| C-4 | ~131.0 |

| C-5 | ~129.0 |

| C≡N | ~116.0 |

| C-3 (C-CN) | ~114.0 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C spectra by revealing correlations between nuclei. wikipedia.orgemerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would show cross-peaks connecting H-5 with both H-4 and H-6, confirming their adjacency. A weaker, long-range correlation might also be visible between H-4 and H-6. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). creative-biostructure.com This would allow for the unambiguous assignment of the signals for C-4, C-5, and C-6 by correlating them to their respective attached protons (H-4, H-5, and H-6). The aldehydic proton would show a correlation to the C=O carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (two- and three-bond) ¹H-¹³C couplings. It is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together molecular fragments. Expected key correlations would include:

The aldehydic proton (CHO) showing correlations to C-1 and C-6.

H-6 showing correlations to C-1, C-2, and C-5.

H-4 showing correlations to C-2, C-3, and C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. Computational DFT methods can be used to calculate vibrational frequencies, which aids in the assignment of experimental bands. nih.govacs.org

Aldehyde Group (CHO) : This group gives rise to two characteristic stretching vibrations:

C=O Stretch : A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

C-H Stretch : The aldehydic C-H stretch typically appears as a pair of medium-intensity bands, one near 2850-2820 cm⁻¹ and another near 2750-2720 cm⁻¹.

Nitrile Group (C≡N) : The carbon-nitrogen triple bond stretch results in a sharp, intense absorption band. For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range. spectroscopyonline.com The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com

Aromatic Ring :

C-H Stretch : Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretch : Ring stretching vibrations typically produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Cl Stretch : The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aldehyde C-H | Stretching | 2850 - 2820 and 2750 - 2720 | Medium |

| Nitrile C≡N | Stretching | 2240 - 2220 | Strong, Sharp |

| Aldehyde C=O | Stretching | 1710 - 1685 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in elucidating the molecular weight and elemental composition of a compound. In the case of this compound, electron impact (EI) ionization would typically generate a molecular ion (M⁺˙), whose mass corresponds to the molecular weight of the compound.

Following ionization, the molecular ion of this compound is expected to undergo a series of fragmentation events, yielding characteristic daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. While specific experimental mass spectra for this exact compound are not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of aromatic aldehydes, nitriles, and halogenated compounds. libretexts.orgyoutube.com

The primary fragmentation steps would likely involve the cleavage of bonds adjacent to the functional groups.

Loss of a Hydrogen Radical (H·): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-1]⁺. libretexts.org

Loss of the Aldehyde Group (·CHO): The entire formyl radical can be lost, resulting in the [M-29]⁺ ion. libretexts.org This fragment, a chlorocyanophenyl cation, would be relatively stable.

Loss of a Chlorine Radical (Cl·): Cleavage of the carbon-chlorine bond can lead to the formation of a [M-35]⁺ ion.

Loss of the Cyano Group (·CN): Fragmentation can also occur via the loss of the cyano radical, producing a [M-26]⁺ ion.

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen or chlorine atom, the resulting fragment can subsequently lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation for aromatic aldehydes.

These pathways lead to a series of fragment ions that can be detected by the mass spectrometer. The relative abundance of these fragments helps in confirming the structure of the parent molecule.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Loss | m/z Value (Calculated) |

| [C₈H₄ClNO]⁺˙ (M⁺˙) | - | 165 |

| [C₈H₃ClNO]⁺ | ·H | 164 |

| [C₇H₄ClN]⁺˙ | ·CHO | 136 |

| [C₈H₄NO]⁺ | ·Cl | 130 |

| [C₇H₄ClO]⁺ | ·CN | 139 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov

DFT calculations are instrumental in predicting the geometry, electronic properties, and vibrational spectra of molecules like this compound. Such calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govanalis.com.my

Geometry optimization calculations are performed to find the lowest energy structure of the molecule. arxiv.org For this compound, the benzene ring is expected to be planar. The primary conformational flexibility arises from the rotation of the aldehyde group (CHO) around the C-C single bond connecting it to the aromatic ring. DFT calculations can determine the most stable conformation (i.e., the dihedral angle between the aldehyde group and the ring) and identify any rotational barriers. The optimized geometry provides theoretical values for bond lengths and angles, which are expected to be in close agreement with experimental data if available. nih.gov

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| Bond Angle | C-C-H (aldehyde) | ~116° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: These are typical values based on DFT calculations for similar aromatic compounds and may vary slightly depending on the specific level of theory used.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.govaimspress.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map is expected to show negative potential (red/yellow areas) around the electronegative oxygen, nitrogen, and chlorine atoms, indicating these are sites susceptible to electrophilic attack. Positive potential (blue areas) would be located around the hydrogen atoms. researchgate.net

Table 3: Calculated Electronic Properties of this compound

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied MO Energy | E(HOMO) | ~ -7.0 to -8.0 |

| Lowest Unoccupied MO Energy | E(LUMO) | ~ -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 5.0 |

| Ionization Potential (I) | I | ~ 7.0 to 8.0 |

| Electron Affinity (A) | A | ~ 2.0 to 3.0 |

Note: These values are estimates based on typical DFT results for substituted benzaldehydes.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov

The predicted spectrum for this compound would show characteristic peaks for its functional groups. These include the C=O stretching of the aldehyde, the C≡N stretching of the nitrile group, the C-Cl stretching, aromatic C-C stretching, and C-H stretching and bending modes. Comparing the predicted spectrum with an experimental one is a key method for structural verification. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | C-H | 3100 - 3000 |

| C-H Stretching (Aldehyde) | C-H | 2900 - 2800 |

| C≡N Stretching | C≡N | 2240 - 2220 |

| C=O Stretching | C=O | 1720 - 1700 |

| C=C Stretching (Aromatic) | C=C | 1600 - 1450 |

| C-Cl Stretching | C-Cl | 800 - 600 |

Note: These are typical frequency ranges for the specified functional groups based on DFT calculations and experimental data from similar molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While MD simulations are instrumental in fields like materials science and biochemistry for understanding conformational changes, solvent effects, and intermolecular interactions, specific MD simulation studies focused on this compound are not extensively reported in the scientific literature. Such studies could, however, provide valuable insights into the compound's dynamic behavior in different environments, its interaction with solvents, and its conformational flexibility, representing a potential area for future research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or toxicity. These models are essential for predicting the properties of new or untested chemicals. While specific QSAR/QSTR models for this compound are not detailed, extensive research on related aromatic aldehydes and benzonitriles provides a strong basis for understanding its likely toxicological profile.

Studies on a large set of 77 aromatic aldehydes have been conducted to model their toxicity against the ciliate Tetrahymena pyriformis, an important organism in ecological risk assessment nih.govtandfonline.comresearchgate.net. These models demonstrate that toxicity is strongly influenced by a combination of molecular descriptors.